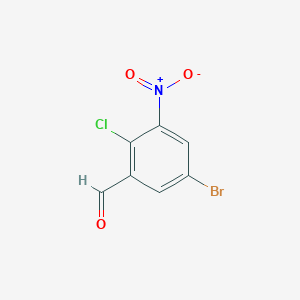

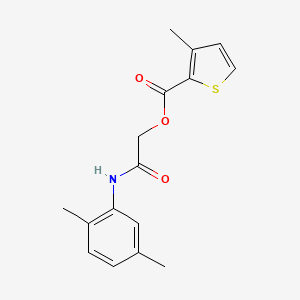

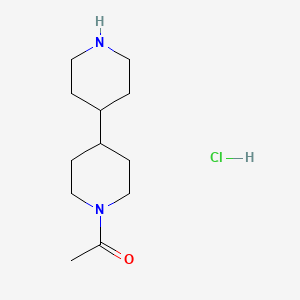

![molecular formula C24H23ClN4OS B2747115 1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-phenoxyethyl)piperazine CAS No. 384801-68-7](/img/structure/B2747115.png)

1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-phenoxyethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-phenoxyethyl)piperazine” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They play a significant role in modern pesticide industry .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the synthesized compounds were confirmed by elemental analyses and spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include heating thiophene-2-carboxamides in formic acid . This reaction affords thieno[3,2-d]pyrimidin-4-ones .Scientific Research Applications

Synthesis and Biological Applications

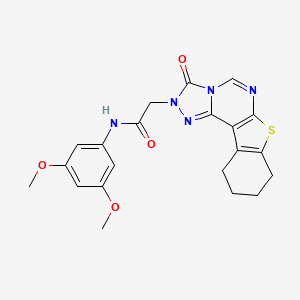

Synthesis of Heterocyclic Compounds : This compound serves as a starting point for synthesizing a range of novel heterocyclic compounds, including benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines. These synthesized compounds have shown significant anti-inflammatory and analgesic properties, with some demonstrating high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, comparable to standard drugs like sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Anticancer Applications : Derivatives of this compound have been explored for their selective inhibition of vascular endothelial growth factor receptor 3 (VEGFR3), demonstrating potential for treating metastatic triple-negative breast cancer. These derivatives significantly inhibited proliferation and migration of cancer cells by inactivating the VEGFR3 signaling pathway, indicating a promising therapeutic approach for cancer treatment (Yang Li et al., 2021).

Serotonin Receptor Affinity : Piperazine derivatives linked to thienopyrimidine have been synthesized and tested for their affinity towards 5-HT1A and 5-HT7 serotonin receptors. These compounds, particularly the 2-ethoxyphenyl derivatives, showed nanomolar range affinity acting as dual ligands, which could be beneficial for developing new psychotherapeutic drugs (M. Modica et al., 2015).

Antimicrobial Agents : The synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidinone derivatives as antimicrobial agents indicates the potential use of these compounds in combating microbial infections. The structural modifications and substitution patterns on these derivatives significantly influence their antimicrobial efficacy, offering a pathway to new antimicrobial drug development (Ahmed A. Fayed et al., 2014).

properties

IUPAC Name |

5-(4-chlorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN4OS/c25-19-8-6-18(7-9-19)21-16-31-24-22(21)23(26-17-27-24)29-12-10-28(11-13-29)14-15-30-20-4-2-1-3-5-20/h1-9,16-17H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMWVBRCNBFKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

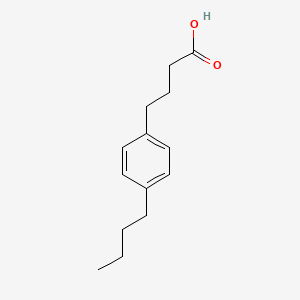

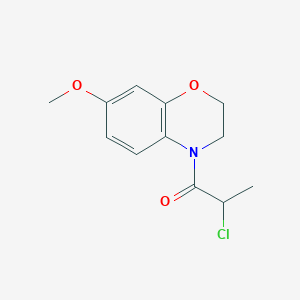

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)

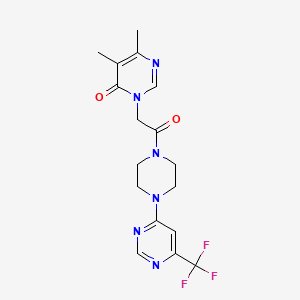

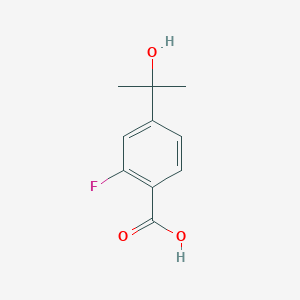

![3-{3-[(3-methoxypropyl)carbamoyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B2747043.png)

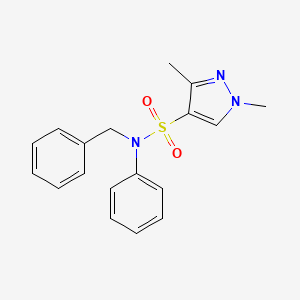

![N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2747052.png)